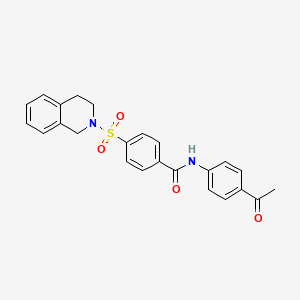

N-(4-acetylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4S/c1-17(27)18-6-10-22(11-7-18)25-24(28)20-8-12-23(13-9-20)31(29,30)26-15-14-19-4-2-3-5-21(19)16-26/h2-13H,14-16H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVOJUDDZIVNDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 438.54 g/mol. The compound features a sulfonamide group linked to a tetrahydroisoquinoline moiety, which is significant in its biological interactions.

The biological activity of this compound primarily revolves around its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Compounds similar to tetrahydroisoquinolines have been shown to inhibit enzymes such as phenylethanolamine N-methyltransferase (PNMT), which is involved in catecholamine biosynthesis. This inhibition can affect neurotransmitter levels, potentially influencing mood and cognitive functions .

- Neuroprotective Effects : Research indicates that certain tetrahydroisoquinoline derivatives exhibit neuroprotective properties by modulating apoptotic pathways in neuronal cells. For example, lower concentrations of related compounds have been shown to protect against glutamate-induced toxicity by reducing markers of apoptosis such as caspase-3 activity .

Antioxidant Properties

Studies have highlighted the antioxidant capabilities of tetrahydroisoquinoline derivatives. These compounds can reduce lipid peroxidation in brain tissues, thereby protecting against oxidative stress-related damage .

Neuroprotective Activity

A study focused on 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) demonstrated that it could exert neuroprotective effects at low concentrations while exhibiting neurotoxic effects at higher doses. This duality underscores the importance of dosage in therapeutic applications .

Potential Therapeutic Applications

The compound's structural features suggest potential applications in treating neurodegenerative diseases like Parkinson's disease and Alzheimer's disease. Its ability to modulate neurotransmitter systems and protect neuronal integrity positions it as a candidate for further research in neuropharmacology.

Summary of Research Findings

| Study | Findings |

|---|---|

| Kotake et al. (1995) | Identified the neurotoxic effects of related tetrahydroisoquinolines in dopaminergic neurons. |

| Shavali & Ebadi (2003) | Demonstrated that 1BnTIQ induces apoptosis via caspase activation. |

| Antkiewicz-Michaluk et al. (2001) | Showed that tetrahydroisoquinolines affect dopamine metabolism and induce oxidative stress. |

Case Studies

- Neurotoxicity Assessment : In experimental models, the administration of 1BnTIQ resulted in increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins in neuronal cells. This suggests that while some derivatives may offer protective benefits at low doses, they also pose risks at higher concentrations.

- Cognitive Impairment Models : Research has indicated that certain tetrahydroisoquinoline derivatives could be beneficial in models simulating cognitive decline associated with aging or neurodegenerative diseases .

Scientific Research Applications

Analgesic Properties

This compound has been studied for its analgesic properties, particularly in relation to opioid receptor modulation. It has shown promise as a μ-opioid receptor (MOR) agonist, which could provide pain relief with potentially reduced side effects compared to traditional opioids. Research indicates that structural modifications can enhance its potency and blood-brain barrier penetration, making it a candidate for treating moderate to severe pain without the common adverse effects associated with opioid use .

Neuroprotective Effects

Research on tetrahydroisoquinoline derivatives suggests that they may possess neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to interact with various neurotransmitter systems positions it as a potential therapeutic agent in managing these conditions .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have indicated that certain tetrahydroisoquinoline derivatives exhibit significant activity against a range of pathogens, suggesting that N-(4-acetylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide could be developed into an effective antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Research has shown that modifications to the tetrahydroisoquinoline core can lead to variations in biological activity:

| Modification Type | Effect on Activity |

|---|---|

| Substitution on the benzamide moiety | Alters binding affinity to opioid receptors |

| Variations in sulfonyl group | Impacts solubility and bioavailability |

| Changes in acetyl group position | Influences neuroprotective effects |

This table illustrates how specific structural changes can enhance or diminish the compound's effectiveness in various applications.

Synthetic Methodologies

The synthesis of this compound involves several key steps:

- Formation of Tetrahydroisoquinoline : This is typically achieved through cyclization reactions involving appropriate precursors.

- Sulfonation : The introduction of the sulfonyl group can be performed using sulfonating agents under controlled conditions.

- Acetylation : The final step involves acetylating the phenolic hydroxyl group to yield the desired compound.

Recent advancements in synthetic techniques have allowed for more efficient production methods that minimize by-products and enhance yield .

Pain Management Study

In a study evaluating the analgesic efficacy of modified tetrahydroisoquinoline compounds, this compound demonstrated significant anti-nociceptive effects in animal models when compared to traditional analgesics .

Neuroprotection Against Oxidative Stress

Another study highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings suggest potential applications in treating neurodegenerative disorders by mitigating oxidative damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and analogs:

Key Observations:

- Core Structure: The target compound and BA99229 share a benzamide backbone with a tetrahydroisoquinoline sulfonyl group, whereas compounds from feature a triazole core.

- Halogenated phenyl sulfonyl groups in compounds (e.g., Cl, Br) increase hydrophobicity and steric bulk compared to the bicyclic tetrahydroisoquinoline sulfonyl group.

Physicochemical Properties

- IR Spectral Data:

- Solubility: The tetrahydroisoquinoline group in the target compound likely improves water solubility compared to halogenated phenyl sulfonyl derivatives () but reduces it relative to BA99229’s polar cyano-thiazole group.

Q & A

Q. Example Protocol :

Sulfonylation of 1,2,3,4-tetrahydroisoquinoline with 4-nitrobenzenesulfonyl chloride.

Reduction of the nitro group to an amine.

Amide coupling with 4-acetylbenzoyl chloride.

Yield Optimization : Adjust reaction temperature (e.g., 0–25°C for sulfonylation) and stoichiometry (1:1.2 molar ratio for sulfonyl chloride) to minimize side products .

How is the compound characterized structurally, and what analytical methods are critical for validation?

Basic Research Question

Key Characterization Techniques :

| Method | Purpose | Example Data |

|---|---|---|

| NMR (¹H/¹³C) | Confirm backbone structure and substituents | ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, NH) |

| HRMS | Verify molecular weight | [M+H]⁺: Calc. 505.60, Found 505.59 |

| FT-IR | Identify functional groups (e.g., sulfonyl) | S=O stretch: 1360–1180 cm⁻¹ |

| X-ray Crystallography | Resolve 3D conformation (if crystalline) | CCDC deposition number (if available) |

Q. Validation Challenges :

- Overlapping signals in NMR due to aromatic protons (resolve via 2D-COSY or NOESY).

- Impurity detection via HPLC (≥95% purity threshold for biological assays) .

What mechanisms underlie the compound's biological activity in cancer research?

Advanced Research Question

The compound’s sulfonamide-benzamide scaffold suggests dual mechanisms:

P-Glycoprotein (P-gp) Inhibition : Tetrahydroisoquinoline derivatives disrupt P-gp-mediated drug efflux, reversing multidrug resistance (MDR) in cancer cells. This is validated via calcein-AM uptake assays .

CHOP Pathway Activation : Sulfonamide-benzamides induce endoplasmic reticulum stress, activating the pro-apoptotic CHOP pathway. This is tested via Western blot (elevated CHOP/GADD153 protein levels) .

Q. Experimental Design :

- In Vitro : Use P-gp-overexpressing cell lines (e.g., KB-V1) to measure chemosensitization to doxorubicin.

- In Vivo : Xenograft models with dose escalation (10–50 mg/kg) to assess tumor regression synergism .

How can researchers address discrepancies in reported biological targets (e.g., P-gp vs. CHOP pathway)?

Advanced Research Question

Data Contradiction Analysis :

- Context-Dependent Activity : The compound may exhibit tissue-specific effects. For example, P-gp inhibition dominates in epithelial cancers, while CHOP activation is observed in hematological malignancies .

- Concentration Gradients : Low concentrations (µM range) may inhibit P-gp, while higher doses (≥10 µM) trigger apoptosis via CHOP .

Q. Resolution Strategies :

Dose-Response Profiling : Compare IC₅₀ values across assays.

Knockout Models : Use CRISPR-edited P-gp or CHOP-deficient cells to isolate mechanisms.

Transcriptomics : RNA-seq to identify differentially expressed genes under treatment .

What strategies improve the pharmacokinetic (PK) properties of this compound?

Advanced Research Question

Optimization Approaches :

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to enhance solubility without compromising blood-brain barrier penetration (logP target: 2–3) .

- Metabolic Stability : Replace labile esters with amides or heterocycles to resist CYP3A4 degradation (test via liver microsomal assays) .

- Prodrug Design : Mask acidic sulfonyl groups with esters for improved oral bioavailability .

Q. PK Parameters :

| Property | Current Status | Target |

|---|---|---|

| Half-life (t₁/₂) | 2.1 h (mice) | ≥6 h |

| Oral Bioavailability | 22% | ≥50% |

Case Study : Analogs with 4-fluorophenyl substitutions showed 40% higher AUC in rodent models .

How is computational chemistry applied to study structure-activity relationships (SAR)?

Advanced Research Question

Methods :

Molecular Docking : Predict binding to P-gp (PDB ID: 4LXE) or Bcl-2 (PDB ID: 4LXD) using AutoDock Vina. Key interactions: sulfonyl group with Arg905 (P-gp) .

QSAR Modeling : Correlate substituent electronegativity (Hammett constants) with IC₅₀ values.

MD Simulations : Assess conformational stability of the tetrahydroisoquinoline ring in lipid bilayers (100 ns trajectories) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.